molecular formula C12H8Cl2O4S2 B2838554 Methyl 5-(2-chlorophenyl)-3-(chlorosulfonyl)thiophene-2-carboxylate CAS No. 1375472-57-3

Methyl 5-(2-chlorophenyl)-3-(chlorosulfonyl)thiophene-2-carboxylate

Cat. No. B2838554
M. Wt: 351.21
InChI Key: RCRMASVPFBSTGS-UHFFFAOYSA-N
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Description

Methyl 5-(2-chlorophenyl)-3-(chlorosulfonyl)thiophene-2-carboxylate, also known as MCPCT, is a sulfur-containing organic compound with a wide range of applications in the fields of organic synthesis, drug discovery, and biochemistry. This compound is widely used as a reagent for a variety of transformations, such as the synthesis of heterocyclic compounds, the preparation of aryl sulfones, and the preparation of aryl halides. It has also been used as a catalyst in the synthesis of compounds with a variety of biological activities. MCPCT is a versatile reagent that can be used in a variety of reactions, including the synthesis of aryl halides, aryl sulfones, and heterocyclic compounds.

Scientific Research Applications

Synthesis and Reactivity

  • Research has explored the synthesis of derivatives of thiophene carboxylates, highlighting methodologies for obtaining mono- and di-alkyl ethers of thiotetronic and α-halogenothiotetronic acids. These processes involve halogenation and reactions with alcohols, demonstrating the compound's utility in synthesizing complex thiophene derivatives (Corral & Lissavetzky, 1984).
  • The compound has been used in electrophilic reactions promoted by samarium diiodide, serving as a synthetic equivalent for creating long-chain esters with remote functional groups. This application showcases its role in synthesizing compounds with potential therapeutic and industrial applications (Yang et al., 2000).

Environmental and Industrial Applications

  • Its use in the production process of pharmaceuticals and herbicides indicates its significance in the chemical industry. A study focused on recovering acetic acid from its production process highlights the environmental and cost-saving considerations in manufacturing (Wang Tian-gui, 2006).

Material Science and Luminescence

  • Thiophene derivatives, including those related to Methyl 5-(2-chlorophenyl)-3-(chlorosulfonyl)thiophene-2-carboxylate, have been evaluated for their luminescent properties, indicating potential applications in the development of luminescent materials and sensors. These applications are crucial for environmental monitoring and the development of novel optical devices (Zhao et al., 2017).

properties

IUPAC Name

methyl 5-(2-chlorophenyl)-3-chlorosulfonylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl2O4S2/c1-18-12(15)11-10(20(14,16)17)6-9(19-11)7-4-2-3-5-8(7)13/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCRMASVPFBSTGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(S1)C2=CC=CC=C2Cl)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-(2-chlorophenyl)-3-(chlorosulfonyl)thiophene-2-carboxylate

CAS RN

1375472-57-3
Record name methyl 5-(2-chlorophenyl)-3-(chlorosulfonyl)thiophene-2-carboxylate
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